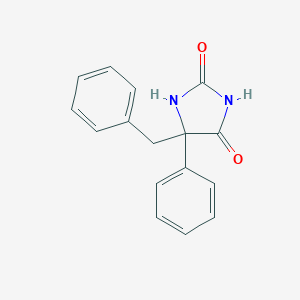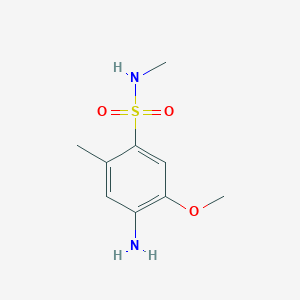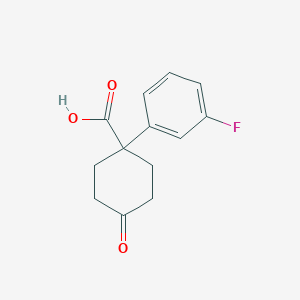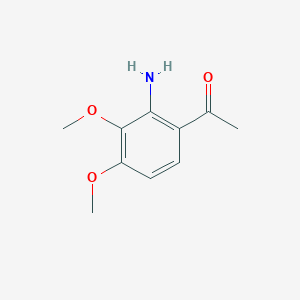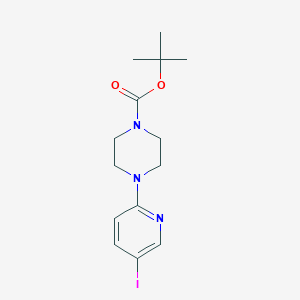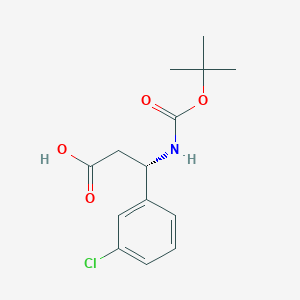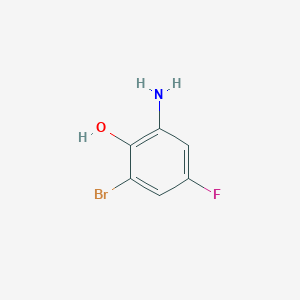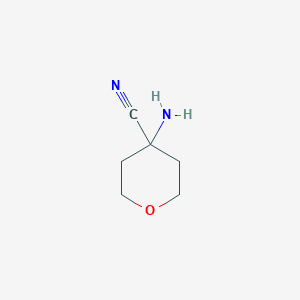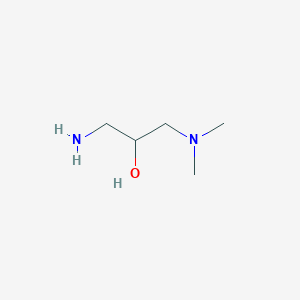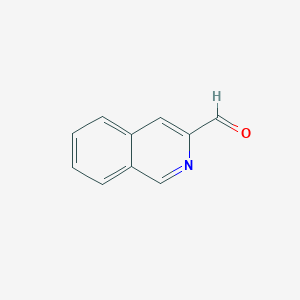
Isochinolin-3-carbaldehyd
Übersicht
Beschreibung
Isoquinoline-3-carbaldehyde is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds Isoquinoline-3-carbaldehyde is characterized by the presence of an aldehyde group at the third position of the isoquinoline ring
Wissenschaftliche Forschungsanwendungen
Isoquinoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Isoquinoline-3-carbaldehyde derivatives exhibit potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and as a building block for advanced materials.
Zukünftige Richtungen
Isoquinoline and its derivatives, including Isoquinoline-3-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are indisputable pharmacophores due to their tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Wirkmechanismus
Target of Action
Isoquinoline-3-carbaldehyde (IQ3CA) is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its broad spectrum of bioactivity Quinoline derivatives have been known to target a variety of biological receptors and enzymes, contributing to their diverse bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interaction of IQ3CA with its targets would depend on the nature of the target and the environmental conditions.
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways, often by inhibiting key enzymes or interacting with biological receptors . The specific pathways affected by IQ3CA would depend on its targets and their roles in cellular processes.
Result of Action
IQ3CA has demonstrated significant antibacterial activity against various plant bacteria in vitro . It has been observed to cause changes in bacterial cell morphology, disrupt cell membrane integrity, inhibit bacterial motility, and prevent biofilm formation . These effects suggest that IQ3CA could be a promising lead compound for the development of new antibacterials.
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline derivatives have a broad spectrum of bioactivity, which suggests that Isoquinoline-3-carbaldehyde may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, which are structurally similar to Isoquinoline-3-carbaldehyde, have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position. Another method involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials to form the isoquinoline ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of isoquinoline-3-carbaldehyde often involves catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation, are employed to achieve efficient synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form isoquinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield isoquinoline-3-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Isoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-3-carbaldehyde
- Quinoline-2-carbaldehyde
- Isoquinoline-4-carbaldehyde
These compounds share structural similarities but exhibit distinct properties and applications, making isoquinoline-3-carbaldehyde a valuable compound in its own right.
Eigenschaften
IUPAC Name |
isoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYMAJLARWXZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282786 | |
| Record name | isoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-80-4 | |
| Record name | 3-Isoquinolinecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Formylisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG4ERY67PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isoquinoline-3-carbaldehyde interact with Nickel(II), and what is the proposed structure of the resulting complex?
A1: Isoquinoline-3-carbaldehyde acts as a ligand, donating electrons from its nitrogen atom to form a coordinate bond with the Nickel(II) ion []. This interaction, along with halide or acetate ligands, leads to the formation of complexes with proposed cis-octahedral structures []. The researchers suggest that the complex Ni(AcO)2(Isoquinoline-3-carbaldehyde oxime)2,H2O exhibits intramolecular hydrogen bonding between the OH of the oxime group and an acetate group [].
Q2: What spectroscopic techniques were used to characterize the Nickel(II) complex with Isoquinoline-3-carbaldehyde oxime, and what information did they provide?
A2: The researchers employed electronic (UV-Vis) and infrared (IR) spectroscopy to characterize the Nickel(II) complexes with Isoquinoline-3-carbaldehyde oxime []. Electronic spectra provided insights into the electronic configuration and geometry of the complexes, while IR spectra helped identify specific functional groups and their bonding modes within the complexes, such as the presence of the oxime group and the coordination of the acetate group [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)
